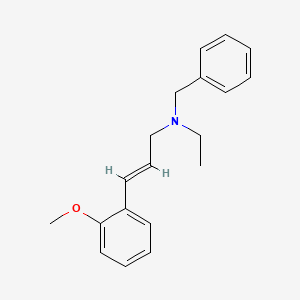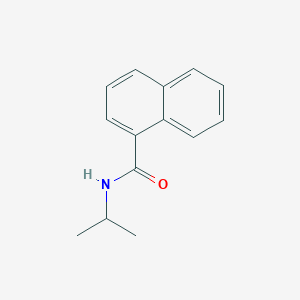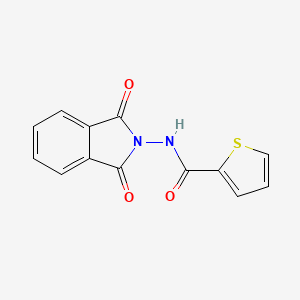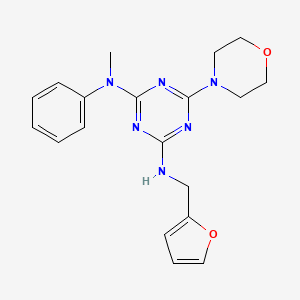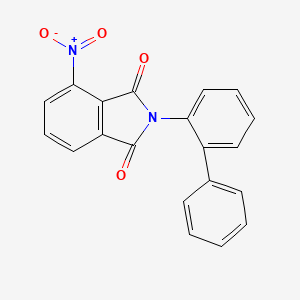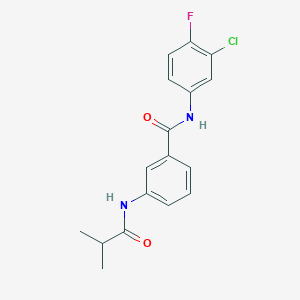
N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide, also known as CFIB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFIB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide involves its ability to inhibit various enzymes and proteins, including histone deacetylases, cyclooxygenase-2, and P-glycoprotein. N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways. These mechanisms result in the inhibition of cell growth, inflammation, and pain transmission.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, inflammation, and pain transmission. N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide has also been shown to modulate the expression of various genes and proteins, including those involved in apoptosis, cell cycle regulation, and immune response. Additionally, N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide has several advantages for lab experiments, including its high selectivity towards cancer cells, low toxicity, and ability to modulate various signaling pathways. However, N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide also has limitations, including its limited solubility in water and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide research, including its potential use as a therapeutic agent for cancer, inflammation, and pain. Further studies are needed to determine the optimal dosage and administration route for N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide, as well as its pharmacokinetics and pharmacodynamics. Additionally, the use of N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide in combination with other therapeutic agents should be explored to enhance its efficacy. Overall, N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide has significant potential for therapeutic applications, and further research is needed to fully understand its mechanism of action and clinical potential.
Synthesemethoden
N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide can be synthesized using various methods, including the reaction of 3-chloro-4-fluoroaniline with isobutyryl chloride, followed by reaction with benzoyl chloride. Another method involves the reaction of 3-chloro-4-fluoronitrobenzene with isobutyric acid, followed by reduction with tin and hydrochloric acid. These methods result in the formation of N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide, which can be purified using various techniques, including column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide has been extensively studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and analgesic effects. N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and inhibiting cell proliferation. N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide has been shown to have analgesic effects by inhibiting the transmission of pain signals.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c1-10(2)16(22)20-12-5-3-4-11(8-12)17(23)21-13-6-7-15(19)14(18)9-13/h3-10H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUSFACGUFWXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-3-[(2-methylpropanoyl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5782686.png)
![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5782692.png)

![ethyl 2-[(3-fluorobenzoyl)amino]-4-isopropyl-3-thiophenecarboxylate](/img/structure/B5782732.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782735.png)
